2-(4-Fluorophenyl)-5-methylpyridine

Catalog No.
S1919308
CAS No.
85237-65-6
M.F
C12H10FN
M. Wt
187.21 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Fluorophenyl)-5-methylpyridine

CAS Number

85237-65-6

Product Name

2-(4-Fluorophenyl)-5-methylpyridine

IUPAC Name

2-(4-fluorophenyl)-5-methylpyridine

Molecular Formula

C12H10FN

Molecular Weight

187.21 g/mol

InChI

InChI=1S/C12H10FN/c1-9-2-7-12(14-8-9)10-3-5-11(13)6-4-10/h2-8H,1H3

InChI Key

WSVYYUKIXFSDTE-UHFFFAOYSA-N

SMILES

CC1=CN=C(C=C1)C2=CC=C(C=C2)F

Canonical SMILES

CC1=CN=C(C=C1)C2=CC=C(C=C2)F

2-(4-Fluorophenyl)-5-methylpyridine (also known as p-F(Me)ppy) is an organic compound belonging to the class of fluorinated arylpyridines. Information on its origin is not readily available in scientific literature []. However, due to the presence of a fluorine atom and a pyridine ring, it is likely of interest in medicinal chemistry research [].


Molecular Structure Analysis

The key feature of 2-(4-Fluorophenyl)-5-methylpyridine is its structure, which combines a six-membered pyridine ring with a fluorophenyl group attached at the second position (referring to the carbon atom numbering) and a methyl group at the fifth position []. The presence of the fluorine atom introduces an electron-withdrawing effect, potentially affecting the reactivity of the molecule []. The pyridine ring itself is aromatic, meaning it has a delocalized pi electron system contributing to its stability.


Chemical Reactions Analysis

  • Substitution reactions: The fluorine atom on the phenyl ring might be susceptible to nucleophilic substitution reactions with strong nucleophiles, depending on reaction conditions [].
  • Metallation reactions: The relatively acidic protons on the pyridine ring could undergo deprotonation with strong bases to form metal salts [].
  • Coupling reactions: The presence of aromatic rings suggests the possibility of palladium-catalyzed coupling reactions for further functionalization of the molecule.

Physical And Chemical Properties Analysis

  • Physical state: Likely a solid at room temperature due to its molecular weight (187.21 g/mol) [].
  • Melting point and boiling point: No data available.
  • Solubility: Predicted to be moderately soluble in organic solvents due to the aromatic character and the presence of the methyl group [].
  • Stability: The C-F bond is generally considered stable, suggesting the molecule might have good chemical stability.

XLogP3

3

Other CAS

85237-65-6

Wikipedia

2-(4-Fluorophenyl)-5-methylpyridine

Dates

Modify: 2023-08-16

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